molecular formula C11H15NO3 B13568678 Ethyl 2-amino-5-methoxy-3-methylbenzoate

Ethyl 2-amino-5-methoxy-3-methylbenzoate

Cat. No.: B13568678
M. Wt: 209.24 g/mol
InChI Key: WWBUTADWWQIJKU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-methoxy-3-methylbenzoate is an organic compound with the molecular formula C11H15NO3. It is a derivative of benzoic acid and features an ester functional group. This compound is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-5-methoxy-3-methylbenzoate can be synthesized through various methods. One common approach involves the esterification of 2-amino-5-methoxy-3-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-methoxy-3-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Ethyl 2-amino-5-methoxy-3-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-methoxy-3-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amino and methoxy groups, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-methoxy-3-methylbenzoate
  • Ethyl 2-amino-3-methylbenzoate
  • Ethyl 2-amino-5-methylbenzoate

Uniqueness

This compound is unique due to the presence of both an amino group and a methoxy group on the benzoate ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 2-amino-5-methoxy-3-methylbenzoate

InChI

InChI=1S/C11H15NO3/c1-4-15-11(13)9-6-8(14-3)5-7(2)10(9)12/h5-6H,4,12H2,1-3H3

InChI Key

WWBUTADWWQIJKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)OC)C)N

Origin of Product

United States

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